1-(3,4-Dimethylphenoxy)propan-2-amine
Overview
Description
1-(3,4-Dimethylphenoxy)propan-2-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Conformation and Structure Analysis : 2-phenoxy ethylamine and related compounds have been investigated for their molecular conformation and structure, particularly in the context of β-blocker molecules like 3-phenoxy propanolamine. These studies involve mass-selected resonant two-photon ionization and infrared ion-dip spectroscopy, providing insights into hydrogen bonding and the structural influence of bound water molecules (Macleod & Simons, 2004).
Chemical Synthesis and Modification : The compound has been used in various synthetic chemical processes. For instance, it has been involved in the alkylation of sulfur- and nitrogen-containing compounds analogous to thiazoline systems (Ohara, Akiba, & Inamoto, 1983), and in the synthesis of derivatives for antidepressant activity evaluation (Yardley et al., 1990).
Pharmacological Properties and Modulatory Activity : The compound has been evaluated for its pharmacological properties and modulatory activity in various studies. For instance, its derivatives have been assessed for antibacterial and modulatory activity against bacterial strains (Figueredo et al., 2020).
Photophysical and Photochemical Properties for Therapy : Compounds like zinc(ii) phthalocyanines bearing derivatives of 2-phenoxy ethylamine have been synthesized and characterized for their photophysical and photochemical properties, with potential applications in photodynamic therapy for cancer (Çakır et al., 2015).
Synthesis of Radiotracers : The compound has also been used in the synthesis of radiotracers like N.N-Dimethyl-[β-(3,4-Diacetoxy-6-123I-Iodophenyl)]ethylamine (IDDE), which is a potential tracer for studying the dopaminergic system (Adam et al., 1992).
Mechanism of Action
Target of Action
It is known that similar compounds interact with transaminases , which are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule. This suggests that 1-(3,4-Dimethylphenoxy)propan-2-amine may have a similar target.
Mode of Action
It is synthesized using transaminases , suggesting that it may interact with these enzymes. Transaminases play a crucial role in amino acid metabolism, and their activity can influence the balance of amino acids in the body.
Properties
IUPAC Name |
1-(3,4-dimethylphenoxy)propan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(6-9(8)2)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZHAJSXBVUZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.